1-(Ethylamino)-2-methylpropan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

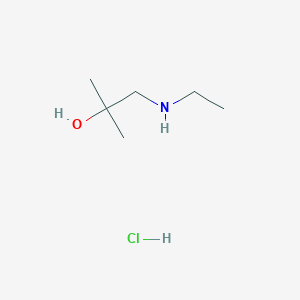

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO. It is a derivative of amines and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes an ethylamino group attached to a methylpropanol backbone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride typically involves the reaction of ethylamine with a suitable precursor, such as 2-methylpropan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethylamine and hydrochloric acid. The reaction is usually performed at a moderate temperature and pressure to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. Industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .

化学反応の分析

Types of Reactions

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives .

科学的研究の応用

Chemistry

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride serves as a reagent in various organic synthesis reactions. It has been utilized in:

- Oxidation Reactions : Converting the compound to corresponding oxides.

- Reduction Reactions : Producing simpler amines.

- Substitution Reactions : Modifying the ethylamino group with other functional groups under specific conditions.

The following table summarizes the types of reactions and their outcomes:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Formation of oxides | Oxides |

| Reduction | Simplification to amines | Simpler amines |

| Substitution | Replacement of functional groups | Substituted derivatives |

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its unique structure allows it to act on specific molecular targets, influencing cellular signaling pathways. Research has indicated its potential as an agonist or antagonist at certain receptors, which may have implications for therapeutic applications.

Medicine

The compound is being investigated for its therapeutic effects and as a precursor for pharmaceutical compounds. Notably, it has been referenced in patents related to the treatment of chronic obstructive pulmonary disease (COPD), where it is formulated into medicaments that exhibit high selectivity towards beta-2 adrenergic receptors . This specificity is crucial in minimizing side effects while maximizing therapeutic efficacy.

Industrial Applications

In industrial contexts, this compound is utilized in the production of various chemicals and materials. Its role as an intermediate in chemical synthesis highlights its importance in manufacturing processes across multiple sectors.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Pharmaceutical Development : A study focused on the compound's role in developing beta-mimetics for COPD treatment demonstrated significant improvements in selectivity and potency compared to existing therapies .

- Biological Activity Assessment : Research evaluating its interactions with cellular receptors showed promising results, indicating potential pathways for drug development targeting respiratory diseases.

- Synthesis Optimization : Industrial research has led to improved methods for synthesizing this compound efficiently, enhancing yield and purity through advanced chemical engineering techniques.

作用機序

The mechanism of action of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Some compounds similar to 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride include:

- 2-(Diethylamino)-1,1-diphenyl-1-propanol hydrochloride

- 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride

- 2-(Ethylamino)-2-methyl-1-(2-methylphenyl)-1-propanone hydrochloride .

Uniqueness

This compound is unique due to its specific structure and the presence of both ethylamino and methylpropanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

生物活性

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, also known by its CAS number 115893-43-1, is an organic compound that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. Its unique structure contributes to its biological activity, making it a subject of research for potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C5H14ClN, indicating the presence of an ethyl amino group and a tertiary alcohol. The molecular weight is approximately 133.63 g/mol. Its structural characteristics allow for interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It is hypothesized to function as a modulator of neurotransmitter release, particularly in the central nervous system (CNS). The compound may influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Biological Activity

This compound exhibits several biological activities:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. The mechanism is believed to involve the enhancement of serotonergic and dopaminergic signaling pathways.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections.

Research Findings

Recent studies have explored the pharmacological profile of this compound:

-

Case Study on Antidepressant Effects :

- In a controlled study involving rats subjected to chronic stress, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test, demonstrating a notable increase in mobility indicative of antidepressant effects .

-

Neuroprotective Studies :

- A series of experiments conducted on PC12 cells (a model for neuronal differentiation) showed that treatment with this compound led to increased cell viability under oxidative stress conditions. The compound was found to upregulate antioxidant enzymes, providing a protective effect against neurotoxic agents .

-

Antimicrobial Testing :

- Laboratory tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated moderate antimicrobial potency, warranting further investigation into its application as an antimicrobial agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(Ethylamino)-2-methylpropan-2-ol | Antidepressant, Neuroprotective | Modulation of neurotransmitter release |

| 3-(Aminomethyl)-4-methylphenol | Antidepressant | Serotonin reuptake inhibition |

| 4-(Chlorophenyl)-piperazine | Antipsychotic | Dopamine receptor antagonism |

特性

IUPAC Name |

1-(ethylamino)-2-methylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-4-7-5-6(2,3)8;/h7-8H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBBIFUDNLEJEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115893-43-1 |

Source

|

| Record name | 2-Propanol, 1-(ethylamino)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115893-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。